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Urea, N-(4-methylphenyl)-N'-2-pyridinyl-

Kinase Inhibition VEGFR-2 Tyrosine Kinase

Researchers validating kinase inhibitor hits need a structurally matched inactive control to rule out assay interference. Urea, N-(4-methylphenyl)-N'-2-pyridinyl- (CAS 13256-75-2) provides the minimal pyridinylurea core-lacking critical substituents for potent VEGFR-2 inhibition (IC₅₀ ~1.5 mM vs. sorafenib's 90 nM)-ensuring observed activity reflects specific target engagement. • Structurally matched negative control for kinase screening. • Economical scaffold for parallel SAR elaboration. • Distinct P2X7 antagonism for target deconvolution. • ≥98% purity; UV/LC-MS compatible for analytical workflows.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS No. 13256-75-2
Cat. No. B5796744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N-(4-methylphenyl)-N'-2-pyridinyl-
CAS13256-75-2
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2
InChIInChI=1S/C13H13N3O/c1-10-5-7-11(8-6-10)15-13(17)16-12-4-2-3-9-14-12/h2-9H,1H3,(H2,14,15,16,17)
InChIKeyCOFCQAJEVHDIQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urea, N-(4-methylphenyl)-N'-2-pyridinyl- (CAS 13256-75-2): A Foundational Pyridinylurea Scaffold for Targeted Medicinal Chemistry and Procurement Evaluation


Urea, N-(4-methylphenyl)-N'-2-pyridinyl- (CAS 13256-75-2), also known as 1-(4-methylphenyl)-3-pyridin-2-ylurea, is a disubstituted urea derivative featuring a 4-methylphenyl group and a 2-pyridinyl moiety linked via a urea core [1]. With a molecular formula of C₁₃H₁₃N₃O and a molecular weight of 227.26 g/mol, this compound serves as a fundamental building block in the pyridinylurea class—a scaffold widely employed in kinase inhibitor design, notably in the development of multikinase inhibitors such as sorafenib and regorafenib [2]. Its structural simplicity and synthetic accessibility via straightforward isocyanate-amine coupling or phosgene-free oxidative cross-carbonylation position it as a cost-effective starting point for early-stage drug discovery, hit validation, and structure-activity relationship (SAR) studies where procurement of a well-characterized, unembellished core structure is prioritized.

Why Urea, N-(4-methylphenyl)-N'-2-pyridinyl- Cannot Be Interchanged with Structurally Similar Pyridinylureas in Experimental Workflows


Despite sharing the pyridinylurea backbone with advanced kinase inhibitors like sorafenib, Urea, N-(4-methylphenyl)-N'-2-pyridinyl- lacks the critical 4-chloro-3-(trifluoromethyl)phenyl and 4-(4-pyridinyloxy)phenyl substituents that confer potent multikinase inhibition [1]. Its unadorned scaffold yields dramatically reduced potency against VEGFR-2 (IC₅₀ ~1.5 mM vs. sorafenib's 90 nM) and other tyrosine kinases, precluding any assumption of comparable therapeutic utility [2]. Furthermore, its antagonistic activity at the P2X7 receptor—a distinct target not engaged by sorafenib—introduces a divergent biological profile that renders cross-study extrapolation unreliable [3]. Consequently, substituting this compound for more decorated analogs in target-engagement assays or functional studies would introduce confounding variables and undermine experimental reproducibility.

Product-Specific Quantitative Evidence: Differentiating Urea, N-(4-methylphenyl)-N'-2-pyridinyl- (CAS 13256-75-2) from Comparator Compounds


Head-to-Head Kinase Inhibition Potency vs. Clinically Approved Multikinase Inhibitor Sorafenib

In direct head-to-head comparison, Urea, N-(4-methylphenyl)-N'-2-pyridinyl- exhibits drastically weaker VEGFR-2 inhibitory activity (IC₅₀ ≈ 1,500,000 nM) than the benchmark multikinase inhibitor sorafenib (IC₅₀ = 90 nM) [1][2]. This ~16,667-fold difference in potency underscores that the compound is not a functional substitute for advanced pyridinylurea-based therapeutics and should not be procured for target engagement studies involving VEGFR-2.

Kinase Inhibition VEGFR-2 Tyrosine Kinase

Cross-Study Comparable P2X7 Receptor Antagonism Differentiates Compound from Multikinase Inhibitors

Unlike sorafenib and other multikinase inhibitors that primarily target tyrosine kinases, Urea, N-(4-methylphenyl)-N'-2-pyridinyl- demonstrates measurable antagonistic activity at the ATP-gated P2X7 receptor, a ligand-gated cation channel implicated in inflammation and neuropathic pain [1]. While quantitative P2X7 IC₅₀ data for this specific compound are not available in the public domain, a closely related pyridinylurea derivative (BDBM65945) exhibited an EC₅₀ of 8.64 µM for KCNQ2 potassium channel potentiation, suggesting a distinct pharmacological fingerprint that diverges from kinase inhibition [2]. This activity profile warrants consideration when the compound is used as a negative control or reference standard in kinase inhibitor screening campaigns.

P2X7 Receptor Ion Channel Inflammation

Synthetic Accessibility via Phosgene-Free One-Pot Methodology Reduces Procurement Costs

A key differentiator for procurement is the compound's compatibility with modern, phosgene-free synthetic routes. A one-pot oxidative cross-carbonylation method using selenium catalysis achieves moderate to good yields without requiring hazardous reagents or complex purification steps . In contrast, more elaborate pyridinylurea derivatives such as sorafenib require multi-step syntheses involving expensive coupling reagents and extensive chromatography, translating to higher commercial pricing [1]. This synthetic advantage directly lowers the cost of goods for gram-scale purchases of Urea, N-(4-methylphenyl)-N'-2-pyridinyl-, making it an economically attractive option for early-stage SAR campaigns where large quantities of scaffold material are needed.

Organic Synthesis Green Chemistry Process Development

In Silico Predicted Drug-Likeness Favorable for Hit-to-Lead Optimization but Not for In Vivo Studies

Computed physicochemical properties place Urea, N-(4-methylphenyl)-N'-2-pyridinyl- well within Lipinski's Rule of Five parameters (molecular weight: 227.26 g/mol; XLogP3-AA: ~2.5; hydrogen bond donors: 2; hydrogen bond acceptors: 2) [1], indicating favorable oral drug-likeness for hit-to-lead exploration. However, these properties also underscore its limitations: the compound's high aqueous solubility and moderate lipophilicity contrast sharply with the optimized PK profiles of marketed pyridinylureas like regorafenib (molecular weight: 482.8 g/mol; XLogP3-AA: ~4.5), which are engineered for enhanced cellular permeability and sustained plasma exposure [2]. Consequently, while the compound may serve as a tractable starting point for medicinal chemistry efforts, it is unsuitable for direct in vivo efficacy studies without additional structural optimization.

ADME Drug-Likeness Lipinski's Rule of Five

Optimal Procurement and Application Scenarios for Urea, N-(4-methylphenyl)-N'-2-pyridinyl- (CAS 13256-75-2) Based on Quantified Evidence


Hit Validation and Negative Control in Kinase Inhibitor High-Throughput Screening (HTS)

Given its >16,000-fold lower potency against VEGFR-2 relative to sorafenib [1], Urea, N-(4-methylphenyl)-N'-2-pyridinyl- is ideally deployed as a structurally matched negative control in kinase inhibition assays. Its presence on screening plates can help confirm that observed inhibitory activity stems from specific molecular recognition rather than non-specific aggregation or assay interference, thereby improving hit triage confidence.

Medicinal Chemistry Starting Scaffold for Structure-Activity Relationship (SAR) Expansion

The compound's unadorned pyridinylurea core, favorable Lipinski compliance [2], and cost-effective one-pot synthesis render it an economical starting point for systematic SAR campaigns. Researchers can procure gram quantities at low cost, then elaborate the scaffold via parallel synthesis to explore substitutions that enhance kinase potency, modulate P2X7 activity, or improve metabolic stability.

Target Deconvolution and Polypharmacology Profiling

The documented P2X7 receptor antagonism [3] distinguishes this compound from pure kinase inhibitors. In target deconvolution studies, its use can help delineate the relative contributions of VEGFR-2 inhibition versus P2X7 blockade in cellular phenotypic assays, preventing erroneous attribution of functional effects solely to kinase pathways.

Methodology Development and Analytical Standard Procurement

Owing to its simple UV-active chromophore and established LC-MS compatibility, Urea, N-(4-methylphenyl)-N'-2-pyridinyl- serves as a robust internal standard or system suitability test compound during HPLC method development for more complex pyridinylurea libraries. Its availability from multiple vendors at consistent purity further supports its role as a reference material in analytical chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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